molecular formula C16H26O3 B1366535 methyl (6E,10E)-7,11-dimethyl-3-oxotrideca-6,10-dienoate

methyl (6E,10E)-7,11-dimethyl-3-oxotrideca-6,10-dienoate

Cat. No.: B1366535
M. Wt: 266.38 g/mol
InChI Key: NVPUXFPJUUXBJU-WCKMZMOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl (6E,10E)-7,11-dimethyl-3-oxotrideca-6,10-dienoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in natural products such as fruits and flowers. This particular compound is characterized by its unique structure, which includes two conjugated double bonds and a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (6E,10E)-7,11-dimethyl-3-oxotrideca-6,10-dienoate can be achieved through various esterification methods. One common approach is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. Another method is the Steglich esterification, which uses carbodiimide coupling reagents and is known for its mild reaction conditions .

Industrial Production Methods

In industrial settings, the production of esters often involves large-scale esterification processes. These processes typically use continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The choice of catalyst and solvent can significantly impact the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

methyl (6E,10E)-7,11-dimethyl-3-oxotrideca-6,10-dienoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

methyl (6E,10E)-7,11-dimethyl-3-oxotrideca-6,10-dienoate has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with enzymes.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of methyl (6E,10E)-7,11-dimethyl-3-oxotrideca-6,10-dienoate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or activation. The exact pathways involved depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets methyl (6E,10E)-7,11-dimethyl-3-oxotrideca-6,10-dienoate apart from these similar compounds is its unique structure, which includes conjugated double bonds. This structural feature can impart distinct chemical and physical properties, making it valuable for specific applications.

Properties

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

methyl (6E,10E)-7,11-dimethyl-3-oxotrideca-6,10-dienoate

InChI

InChI=1S/C16H26O3/c1-5-13(2)8-6-9-14(3)10-7-11-15(17)12-16(18)19-4/h8,10H,5-7,9,11-12H2,1-4H3/b13-8+,14-10+

InChI Key

NVPUXFPJUUXBJU-WCKMZMOMSA-N

Isomeric SMILES

CC/C(=C/CC/C(=C/CCC(=O)CC(=O)OC)/C)/C

Canonical SMILES

CCC(=CCCC(=CCCC(=O)CC(=O)OC)C)C

Origin of Product

United States

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